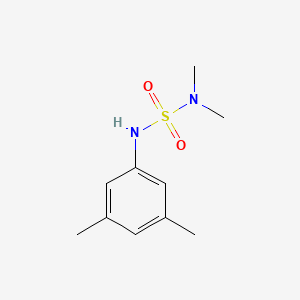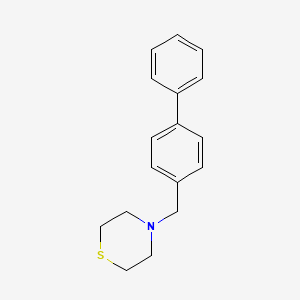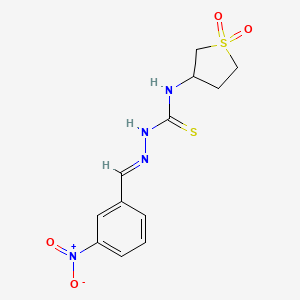
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a thiosemicarbazone derivative that has been synthesized through a multistep process. It has been found to possess various biochemical and physiological effects, which make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is not fully understood. However, it has been proposed that its antitumor activity is mediated through the inhibition of topoisomerase IIα and the induction of reactive oxygen species. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its anti-inflammatory activity is attributed to its ability to inhibit the NF-κB pathway.
Biochemical and Physiological Effects:
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been found to possess antimicrobial activity against various bacterial and fungal strains. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is its broad spectrum of activity against various cancer cell lines and microbial strains. This makes it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which needs to be investigated further.
Orientations Futures
There are several future directions for the research of 3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone. One direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to investigate its potential use in the treatment of inflammatory diseases. Furthermore, its potential use as a diagnostic tool for cancer needs to be explored further. Finally, the toxicity of this compound needs to be investigated further to determine its safety for use in humans.
Conclusion:
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is a promising compound that has potential therapeutic applications. Its antitumor, antimicrobial, and anti-inflammatory properties make it a promising candidate for further research. Its mechanism of action is not fully understood, but its broad spectrum of activity against various cancer cell lines and microbial strains makes it a promising candidate for further research. However, its potential toxicity needs to be investigated further to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide, followed by the addition of 1,1-dioxidotetrahydro-3-thienyl group. The final product is obtained through recrystallization. This synthesis method has been optimized to yield a high purity product.
Applications De Recherche Scientifique
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, antimicrobial, and anti-inflammatory properties. Its antitumor activity has been attributed to its ability to induce apoptosis and inhibit angiogenesis. Its antimicrobial activity has been demonstrated against various bacterial and fungal strains. Its anti-inflammatory activity has been attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c17-16(18)11-3-1-2-9(6-11)7-13-15-12(21)14-10-4-5-22(19,20)8-10/h1-3,6-7,10H,4-5,8H2,(H2,14,15,21)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBTYDXZKSCGJC-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-nitrobenzylidene)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

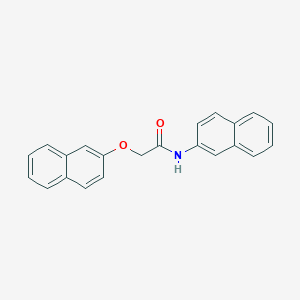

![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)

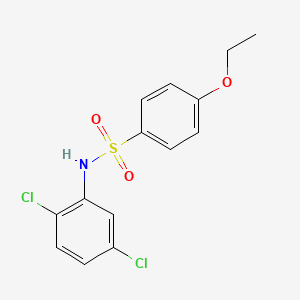


![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)
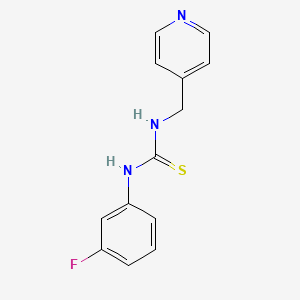
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)
